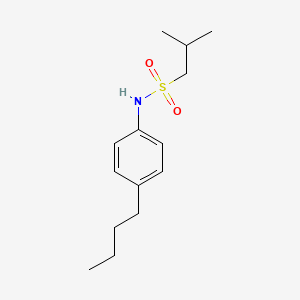![molecular formula C22H27N3O3S B5175218 4-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5175218.png)
4-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, commonly known as BMB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields, including cancer research and drug development.
作用機序
The mechanism of action of BMB involves the inhibition of tubulin polymerization, which is essential for cell division. BMB binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMB has been shown to have several biochemical and physiological effects. In vitro studies have shown that BMB inhibits the proliferation of cancer cells and induces apoptosis. BMB has also been shown to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth. In vivo studies have shown that BMB inhibits tumor growth and metastasis in animal models.
実験室実験の利点と制限
BMB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. BMB is also stable and can be stored for long periods without degradation. However, BMB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of BMB. One direction is the development of BMB analogs with improved solubility and potency. Another direction is the investigation of the synergistic effects of BMB with other anticancer agents. BMB could also be studied for its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, BMB is a chemical compound that has shown promise in scientific research, particularly in cancer research and drug development. The synthesis of BMB has been optimized to yield high purity and high yields. BMB inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. BMB has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of BMB, including the development of analogs and investigation of synergistic effects.
合成法
The synthesis of BMB involves several steps, starting with the reaction of 4-nitrophenyl isothiocyanate with 4-morpholinylaniline. This reaction produces 4-(4-morpholinyl)phenyl isothiocyanate, which is then reacted with 4-butoxyaniline to form the final product, BMB. The synthesis of BMB has been optimized to yield high purity and high yields.
科学的研究の応用
BMB has been studied for its potential applications in cancer research and drug development. In cancer research, BMB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BMB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In drug development, BMB has been studied as a potential lead compound for the development of new anticancer agents.
特性
IUPAC Name |
4-butoxy-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-2-3-14-28-20-10-4-17(5-11-20)21(26)24-22(29)23-18-6-8-19(9-7-18)25-12-15-27-16-13-25/h4-11H,2-3,12-16H2,1H3,(H2,23,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAXHSXSYTULGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(2-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5175146.png)

![N-[(1-{2-[4-(2-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5175150.png)
![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5175157.png)
![N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide](/img/structure/B5175163.png)
![3-(2-chlorophenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5175177.png)
![2-[1-methyl-2-oxo-2-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5175183.png)
![N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine](/img/structure/B5175191.png)

![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5175200.png)

![2-({7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetamide](/img/structure/B5175225.png)
![N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5175232.png)
![diethyl [3-(diethylamino)propyl]phosphonate](/img/structure/B5175240.png)